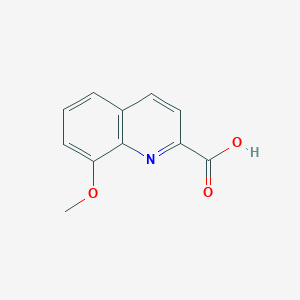

8-Methoxyquinoline-2-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

8-methoxyquinoline-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-15-9-4-2-3-7-5-6-8(11(13)14)12-10(7)9/h2-6H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAZRTJLTLNPWKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1N=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60491354 | |

| Record name | 8-Methoxyquinoline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60491354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21141-35-5 | |

| Record name | 8-Methoxyquinoline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60491354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-methoxyquinoline-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 8-Methoxyquinoline-2-carboxylic Acid: Chemical Properties and Synthetic Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Methoxyquinoline-2-carboxylic acid is a quinoline derivative characterized by a methoxy group at the 8-position and a carboxylic acid at the 2-position. This compound serves as a versatile building block in medicinal chemistry and materials science, attributed to its unique electronic and structural properties. Its derivatives have shown promise as antibacterial agents, highlighting its potential in the development of new therapeutics.[1] This technical guide provides a comprehensive overview of the chemical properties, spectral data, and synthetic protocols for this compound, tailored for professionals in research and drug development.

Chemical and Physical Properties

This compound (CAS No. 21141-35-5) is a solid at room temperature, typically appearing as a light yellow to yellow solid.[2] It is soluble in organic solvents and exhibits acidic properties due to its carboxylic acid functionality, enabling it to undergo reactions such as esterification and amidation.[1]

Quantitative Data Summary

| Property | Value | Source |

| Molecular Formula | C₁₁H₉NO₃ | [1] |

| Molecular Weight | 203.19 g/mol | [3] |

| Melting Point | 150 °C (predicted) | [2] |

| Boiling Point | 385.4 ± 27.0 °C (predicted) | [2] |

| pKa | 3.72 ± 0.30 (predicted) | [2] |

| Density | 1.325 ± 0.06 g/cm³ (predicted) | [2] |

Spectral Data

¹H NMR Spectroscopy

A study reporting the synthesis of 8-methoxyquinoline-2-carboxamide derivatives provides the following ¹H NMR data for the this compound intermediate in CDCl₃:

-

δ 8.35 (d, J = 8.4 Hz, 1H, -Ar)

-

δ 8.28 (d, J = 8.4 Hz, 1H, -Ar)

-

δ 7.61 (t, J = 8.0 Hz, 1H, -Ar)

-

δ 7.49 (d, J = 8.0 Hz, 1H, -Ar)

-

δ 7.14 (d, J = 7.6 Hz, 1H, -Ar)

-

δ 4.10 (s, 3H, -OCH₃) [4]

¹³C NMR Spectroscopy

The predicted ¹³C NMR chemical shifts for carboxylic acids typically show the carboxyl carbon in the range of 170-185 ppm. Aromatic carbons generally appear between 125-150 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic peaks for the O-H stretch of the carboxylic acid (a broad band around 2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700-1730 cm⁻¹), and C-O stretching from the methoxy group. A related study on 8-methoxyquinoline reported aromatic C-H stretching at 3049 cm⁻¹ and C=C stretching at 1570 cm⁻¹.[5]

Mass Spectrometry

The predicted mass spectrum for the protonated molecule [M+H]⁺ is at an m/z of 204.06552.[6] Fragmentation of quinoline carboxylic acids typically involves the loss of the carboxyl group (-COOH) or carbon dioxide (CO₂).

Experimental Protocols

Synthesis of this compound

A general procedure for the synthesis of this compound involves the hydrolysis of its corresponding ester, which can be synthesized from 8-hydroxyquinoline. A detailed protocol for a related amide synthesis provides insight into the preparation of the acid.[4]

Step 1: Synthesis of 8-Methoxyquinoline To a solution of 8-hydroxyquinoline in a suitable solvent (e.g., acetone), a base such as potassium carbonate is added, followed by a methylating agent like methyl iodide. The reaction mixture is typically refluxed for several hours.

Step 2: Synthesis of Methyl 8-methoxyquinoline-2-carboxylate This step would likely involve a reaction to introduce the carboxylate group at the 2-position of the 8-methoxyquinoline.

Step 3: Hydrolysis to this compound The methyl ester from the previous step is hydrolyzed to the carboxylic acid, typically using an acid or base-catalyzed reaction in an aqueous solution.

Below is a logical workflow for the synthesis:

Esterification and Amidation Reactions

This compound readily undergoes esterification and amidation, common reactions for carboxylic acids.

Esterification: The carboxylic acid can be reacted with an alcohol in the presence of an acid catalyst (e.g., sulfuric acid) under reflux to form the corresponding ester.

Amidation: To form an amide, the carboxylic acid is typically first converted to a more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂). The resulting acyl chloride is then reacted with an amine to yield the desired amide.[7]

Biological Activity and Potential Applications

Derivatives of this compound have demonstrated notable antibacterial activity.[1] For instance, a series of novel 8-methoxyquinoline-2-carboxamide compounds containing a 1,3,4-thiadiazole moiety exhibited moderate to good antibacterial efficacy against both Gram-positive and Gram-negative bacteria.[4] The mechanism of action for the parent carboxylic acid is suggested to involve binding to the bacterial cell wall and inhibiting protein synthesis.[1]

The quinoline scaffold is a well-known pharmacophore, and its derivatives, including those of 8-hydroxyquinoline, are known to act as inhibitors of various enzymes. The chelation of metal ions is a key mechanism of action for many quinoline-based compounds.

While a specific signaling pathway for this compound has not been elucidated in the searched literature, a logical relationship for its proposed antibacterial mechanism can be visualized.

Conclusion

This compound is a valuable compound for chemical synthesis and drug discovery. Its chemical properties, including its reactivity to form various derivatives, make it an attractive starting material. While detailed experimental data for some of its physical properties are still emerging, the available information on its synthesis and spectral characteristics provides a solid foundation for its use in research and development. The antibacterial activity of its derivatives warrants further investigation into its specific molecular targets and mechanisms of action to fully exploit its therapeutic potential.

References

- 1. CAS 21141-35-5: this compound [cymitquimica.com]

- 2. 8-METHOXY-QUINOLINE-2-CARBOXYLIC ACID | 21141-35-5 [amp.chemicalbook.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. PubChemLite - this compound (C11H9NO3) [pubchemlite.lcsb.uni.lu]

- 7. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 8-Methoxyquinoline-2-carboxylic Acid (CAS: 21141-35-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 8-Methoxyquinoline-2-carboxylic acid (CAS No. 21141-35-5), a heterocyclic compound of interest in pharmaceutical and chemical research. This document details its physicochemical properties, synthesis, biological activities, and potential mechanisms of action, presenting data in a structured and accessible format to support research and development endeavors.

Core Physicochemical Properties

This compound is a solid organic compound characterized by a quinoline core substituted with a methoxy group at the 8-position and a carboxylic acid group at the 2-position.[1][2] It is generally soluble in organic solvents.[1][2]

| Property | Value | Reference |

| CAS Number | 21141-35-5 | [2] |

| Molecular Formula | C₁₁H₉NO₃ | [1][2] |

| Molecular Weight | 203.19 g/mol | [3] |

| Melting Point | 149–151 °C | [4] |

| Appearance | Solid | [1] |

| Purity | ≥95% (Commercially available) | [5] |

| Storage Conditions | Sealed in dry, 2-8°C | [5] |

| InChI | 1S/C11H9NO3/c1-15-9-4-2-3-7-5-6-8(11(13)14)12-10(7)9/h2-6H,1H3,(H,13,14) | [2] |

| SMILES | COc1cccc2ccc(C(=O)O)nc12 | [2] |

Synthesis and Purification

A general procedure for the synthesis of this compound has been reported, yielding the product with a melting point of 149–151 °C.[4] The synthesis involves the use of precursor molecules that undergo cyclization and subsequent functional group modifications to yield the final product.

General Synthetic Workflow

Caption: General synthetic workflow for this compound.

Detailed experimental protocols, including specific reagents, stoichiometry, and reaction conditions, are crucial for reproducible synthesis and are typically found in specialized chemical literature.[4] Purification is generally achieved through recrystallization from a suitable solvent to obtain the compound in high purity.

Biological Activity and Mechanism of Action

While specific quantitative data for the antimicrobial activity of this compound is not extensively available in the public domain, the broader class of quinoline derivatives, particularly 8-hydroxyquinolines, are well-documented for their biological activities.

Antibacterial and Antifungal Potential

Derivatives of 8-methoxyquinoline have demonstrated notable antibacterial and antifungal properties. For instance, 8-methoxyquinoline has shown strong activity against various bacterial strains including Bacillus subtilis and Salmonella spp., and fungal species such as Aspergillus flavus and Aspergillus niger.[6] The mechanism of action for the related 8-hydroxyquinolines is often attributed to their ability to chelate metal ions, which are essential for microbial enzyme function, thereby disrupting cellular processes and leading to cell death.[3] This suggests a similar potential mechanism for this compound.

Inhibition of PI3K/Akt/mTOR Signaling Pathway

Quinoline derivatives have been identified as potent inhibitors of the PI3K/Akt/mTOR signaling pathway, a critical cascade that regulates cell growth, proliferation, and survival.[2][4][7] Aberrant activation of this pathway is a hallmark of many cancers, making it a key target for drug development.[7] The inhibition of this pathway by quinoline-based compounds can lead to the induction of apoptosis and cell cycle arrest in cancer cells.

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by quinoline derivatives.

Experimental Protocols and Applications

The structural features of this compound, particularly the quinoline ring and the carboxylic acid group, make it a valuable chelating agent and a versatile intermediate in organic synthesis.

Metal Ion Chelation Studies

The ability of quinoline derivatives to chelate metal ions can be investigated using spectrophotometric or potentiometric titrations. A typical experimental workflow for evaluating metal chelation is outlined below.

Caption: Experimental workflow for metal chelation studies.

This process allows for the determination of the stoichiometry of the metal-ligand complex and its formation constant, providing quantitative insights into the chelating ability of the compound.[8][9][10]

Analytical Characterization

Standard analytical techniques are employed to confirm the identity and purity of this compound.

| Analytical Technique | Expected Observations | Reference |

| ¹H NMR | Signals corresponding to the aromatic protons of the quinoline ring system and a singlet for the methoxy group protons. | [4] |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the carboxylic acid O-H and C=O stretching, as well as aromatic C-H and C=C stretching, and C-O stretching of the methoxy group. | [4][6] |

| Mass Spectrometry (MS) | The molecular ion peak corresponding to the compound's molecular weight. Fragmentation patterns would likely show the loss of the carboxylic acid group and other characteristic fragments. | [11] |

Conclusion

This compound is a compound with significant potential in medicinal chemistry and materials science. Its structural similarity to known biologically active quinolines suggests promising avenues for research into its antimicrobial and anticancer properties. The information compiled in this guide serves as a foundational resource for scientists and researchers engaged in the exploration and application of this versatile molecule. Further investigations are warranted to fully elucidate its biological activities and mechanisms of action, which could lead to the development of novel therapeutic agents.

References

- 1. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Anti-Cancer Agents in Medicinal Chemistry [kld-journal.fedlab.ru]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. 8-Hydroxyquinoline-2-Carboxylic Acid as Possible Molybdophore: A Multi-Technique Approach to Define Its Chemical Speciation, Coordination and Sequestering Ability in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Thermodynamic study on 8-hydroxyquinoline-2-carboxylic acid as a chelating agent for iron found in the gut of Noctuid larvae - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. repository.uncw.edu [repository.uncw.edu]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Molecular Structure of 8-Methoxyquinoline-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Methoxyquinoline-2-carboxylic acid is a heterocyclic compound belonging to the quinoline class of molecules. Quinoline derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including antibacterial, and potential pharmaceutical applications.[1] This technical guide provides a comprehensive overview of the molecular structure of this compound, including its chemical identity, physicochemical properties, synthesis, and biological mechanism of action.

Molecular Structure and Identification

This compound is characterized by a quinoline core, which is a fused bicyclic system comprising a benzene ring and a pyridine ring. A methoxy group (-OCH₃) is substituted at the 8-position, and a carboxylic acid group (-COOH) is at the 2-position of the quinoline ring.[1]

| Identifier | Value |

| IUPAC Name | This compound |

| Chemical Formula | C₁₁H₉NO₃ |

| Molecular Weight | 203.19 g/mol [2] |

| CAS Number | 21141-35-5[1] |

| SMILES String | COC1=CC=CC2=C1N=C(C=C2)C(=O)O[3] |

| InChI Key | RAZRTJLTLNPWKV-UHFFFAOYSA-N[3] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity.

| Property | Value | Source |

| Physical Form | Solid | [1] |

| Melting Point | 150 °C | ChemicalBook |

| Boiling Point (Predicted) | 385.4 ± 27.0 °C | ChemicalBook |

| pKa (Predicted) | 3.72 ± 0.30 | ChemicalBook |

| Solubility | Soluble in organic solvents; the carboxylic acid group may impart some solubility in polar solvents.[1] |

Synthesis of this compound

The synthesis of quinoline-2-carboxylic acid derivatives can be achieved through established organic reactions such as the Pfitzinger reaction and the Doebner-von Miller reaction.

Pfitzinger Reaction

The Pfitzinger reaction involves the condensation of isatin (or a substituted isatin) with a carbonyl compound containing an α-methylene group in the presence of a strong base to yield a substituted quinoline-4-carboxylic acid.[4][5] A variation of this reaction can be adapted for the synthesis of quinoline-2-carboxylic acids.

General Experimental Protocol (Pfitzinger Reaction):

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve isatin in an aqueous or alcoholic solution of a strong base (e.g., potassium hydroxide).

-

Addition of Carbonyl Compound: To the resulting solution of the opened isatin salt, add the carbonyl compound (in this case, a compound that would lead to the desired substitution at the 2-position).

-

Reflux: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture and pour it into water. Acidify the solution with a mineral acid (e.g., HCl) to precipitate the crude quinoline carboxylic acid.

-

Purification: The crude product can be collected by filtration, washed with water, and purified by recrystallization from a suitable solvent (e.g., ethanol).

Caption: General workflow for the Pfitzinger synthesis of quinoline carboxylic acids.

Doebner-von Miller Reaction

The Doebner-von Miller reaction is another classical method for synthesizing quinolines. It involves the reaction of an aniline with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst.[6][7]

General Experimental Protocol (Doebner-von Miller Reaction):

-

Reaction Setup: In a reaction vessel, combine the substituted aniline (e.g., 2-methoxyaniline) with an α,β-unsaturated aldehyde or ketone (e.g., acrolein or crotonaldehyde) in the presence of a strong acid (e.g., hydrochloric acid or sulfuric acid) and an oxidizing agent.

-

Heating: Heat the reaction mixture, often to reflux, for a specified period.

-

Work-up: After cooling, neutralize the reaction mixture with a base.

-

Extraction and Purification: The product is then extracted with an organic solvent and purified using techniques such as column chromatography or recrystallization.

Caption: General workflow of the Doebner-von Miller reaction for quinoline synthesis.

Spectroscopic Data

Predicted ¹H NMR Spectral Data:

-

Aromatic Protons: Signals are expected in the range of 7.0-8.5 ppm.

-

Methoxy Protons: A singlet corresponding to the -OCH₃ group is anticipated around 3.9-4.1 ppm.

-

Carboxylic Acid Proton: A broad singlet, typically downfield (>10 ppm), which may be exchangeable with D₂O.

Predicted ¹³C NMR Spectral Data:

-

Carbonyl Carbon: The carboxylic acid carbon should appear in the range of 165-175 ppm.

-

Aromatic Carbons: Multiple signals are expected in the aromatic region (110-160 ppm).

-

Methoxy Carbon: The carbon of the -OCH₃ group is expected around 55-60 ppm.

Crystallographic Data

As of the latest searches, no specific X-ray crystallography data for this compound has been deposited in the Cambridge Crystallographic Data Centre (CCDC). However, crystal structures of related compounds, such as metal complexes of 8-carboxymethoxy-quinoline-2-carboxylate, have been reported, providing insights into the potential coordination chemistry of this ligand.[1]

Biological Activity and Mechanism of Action

Quinolone carboxylic acids are a well-established class of antibacterial agents. Their primary mechanism of action involves the inhibition of bacterial DNA replication.

Inhibition of DNA Gyrase and Topoisomerase IV

Quinolones target two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[8][9]

-

DNA Gyrase: This enzyme is responsible for introducing negative supercoils into bacterial DNA, a process crucial for DNA replication and transcription.

-

Topoisomerase IV: This enzyme is primarily involved in the decatenation of daughter chromosomes following DNA replication.

The inhibition of these enzymes by quinolone carboxylic acids leads to the accumulation of double-strand breaks in the bacterial DNA, ultimately resulting in cell death.[8]

Caption: Inhibition of bacterial DNA replication by quinolone carboxylic acids.

Conclusion

This compound is a molecule with significant potential in the field of medicinal chemistry, stemming from the established antibacterial properties of the quinolone carboxylic acid scaffold. This guide has provided a summary of its molecular structure, physicochemical properties, and a general overview of its synthesis and biological mechanism of action. Further experimental studies are warranted to fully characterize its spectroscopic and crystallographic properties and to explore its full therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. PubChemLite - this compound (C11H9NO3) [pubchemlite.lcsb.uni.lu]

- 4. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 5. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 6. Quinolone antibiotic - Wikipedia [en.wikipedia.org]

- 7. Doebner reaction - Wikipedia [en.wikipedia.org]

- 8. [Mechanism of action of quinolones] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 8-Methoxyquinoline-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 8-methoxyquinoline-2-carboxylic acid, a key heterocyclic compound with applications in medicinal chemistry and materials science. This document details established methodologies, including the Doebner and Pfitzinger reactions, providing structured data and experimental protocols to support research and development efforts.

Core Synthesis Pathways

The synthesis of this compound, also known as 8-methoxyquinaldic acid, can be approached through several established methods for quinoline synthesis. The choice of pathway often depends on the availability of starting materials, desired scale, and tolerance for specific reaction conditions. The most relevant and historically significant methods are the Doebner reaction and variations of the Pfitzinger synthesis.

The Doebner Reaction Pathway

The Doebner reaction is a versatile method for synthesizing quinoline-4-carboxylic acids through the condensation of an aniline, an aldehyde, and pyruvic acid.[1][2] While the classical Doebner reaction yields the 4-carboxylic acid isomer, a variation often referred to as the Doebner-von Miller reaction can be adapted to produce 2-substituted quinolines.[3] This pathway is particularly relevant for the synthesis of this compound, utilizing o-anisidine as the aniline component.

The reaction proceeds through the formation of an α,β-unsaturated carbonyl compound in situ, which then reacts with the aniline through a series of condensation and cyclization steps. The use of a strong acid catalyst is typically required to drive the reaction to completion.

Logical Workflow for the Doebner Reaction:

Caption: General workflow of the Doebner reaction for this compound synthesis.

The Pfitzinger Reaction and its Modifications

The Pfitzinger reaction is a robust method for the synthesis of quinoline-4-carboxylic acids by reacting isatin or its derivatives with a carbonyl compound in the presence of a strong base.[2] While the traditional Pfitzinger reaction yields the 4-carboxylic acid isomer, certain modifications can lead to other isomers. For the synthesis of this compound, a potential starting material would be 5-methoxyisatin. However, direct synthesis of the 2-carboxylic acid isomer via the standard Pfitzinger reaction is not favored.

A more direct approach involves a two-step process starting from 8-hydroxyquinoline. This method provides a clear and reliable route to the target molecule.

Comparative Data of Synthesis Pathways

The selection of a synthetic route is a critical decision in chemical process development. The following table summarizes key quantitative data for the primary synthesis pathways to this compound and its immediate precursor, 8-methoxyquinoline.

| Synthesis Pathway | Starting Material(s) | Key Reagents | Reaction Time | Temperature (°C) | Yield (%) |

| Methylation of 8-Hydroxyquinoline | 8-Hydroxyquinoline | Methyl iodide, K₂CO₃, Acetone | 24 hours | Reflux | ~71%[4] |

| Nitration of 8-Methoxyquinoline | 8-Methoxyquinoline | Conc. H₂SO₄, Conc. HNO₃ | 10-15 minutes | Cold | ~77%[5] |

Detailed Experimental Protocols

This section provides detailed experimental procedures for the key synthetic steps discussed.

Protocol 1: Synthesis of 8-Methoxyquinoline from 8-Hydroxyquinoline

This protocol is adapted from the method described by Norman (1993).[5]

Materials:

-

8-Hydroxyquinoline (1.05 g, 7.23 mmol)

-

Anhydrous Potassium Carbonate (1.0 g, 7.24 mmol)

-

Methyl Iodide (0.45 mL, 7.23 mmol)

-

Acetone (15 mL)

Procedure:

-

To a solution of 8-hydroxyquinoline in acetone, add solid potassium carbonate and methyl iodide.

-

Reflux the reaction mixture for 24 hours.

-

After cooling to room temperature, filter the mixture to remove inorganic salts.

-

Evaporate the acetone from the filtrate under reduced pressure.

-

The resulting crude 8-methoxyquinoline can be purified by column chromatography or recrystallization.

Experimental Workflow for Methylation of 8-Hydroxyquinoline:

Caption: Step-by-step workflow for the synthesis of 8-methoxyquinoline.

Protocol 2: Doebner-Like Synthesis of Quinoline-4-Carboxylic Acids

Materials:

-

Substituted Aniline (1.8 mmol)

-

Substituted Aldehyde (2.0 mmol)

-

Pyruvic Acid (0.6 mmol)

-

BF₃·OEt₂ or BF₃·THF (0.5 equiv)

-

Acetonitrile

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate

Procedure:

-

In a round-bottom flask, dissolve the substituted aniline and aldehyde in acetonitrile.

-

Add the Lewis acid catalyst at room temperature.

-

Heat the mixture at 65 °C for 1 hour.

-

Add a solution of pyruvic acid in acetonitrile dropwise.

-

Continue stirring at 65 °C for 20 hours.

-

After cooling, perform a work-up with ethyl acetate and saturated aqueous sodium bicarbonate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Signaling Pathway Visualization (Example Application)

Quinoline derivatives are known to interact with various biological pathways. For instance, some quinoline-4-carboxylic acid derivatives act as inhibitors of the STAT3 signaling pathway, which is implicated in cancer. The following diagram illustrates this inhibitory action.

Caption: Inhibition of the STAT3 signaling pathway by a quinoline-4-carboxylic acid derivative.

This guide serves as a foundational resource for the synthesis of this compound. Researchers are encouraged to consult the primary literature for further details and to optimize the described procedures for their specific needs.

References

- 1. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. iipseries.org [iipseries.org]

- 3. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. nnpub.org [nnpub.org]

- 6. benchchem.com [benchchem.com]

An In-depth Technical Guide to 8-Methoxyquinoline-2-carboxylic acid: Physicochemical Properties, Synthesis, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Methoxyquinoline-2-carboxylic acid is a quinoline derivative of significant interest in medicinal chemistry and materials science. Its structural framework, featuring a quinoline core substituted with a methoxy and a carboxylic acid group, imparts a unique combination of physical and chemical properties. This technical guide provides a comprehensive overview of these characteristics, including detailed experimental protocols for its synthesis and purification, and an analysis of its spectroscopic profile. Furthermore, this document elucidates the compound's known biological activities, particularly its role as a potential antibacterial agent and its metal-chelating properties, visualized through logical and pathway diagrams. All quantitative data are summarized in structured tables for ease of reference.

Physicochemical Characteristics

This compound is a solid, typically appearing as a light yellow to yellow crystalline powder. Its core structure consists of a bicyclic aromatic quinoline ring, with a methoxy group at the 8-position and a carboxylic acid group at the 2-position. This substitution pattern governs its solubility, acidity, and potential for intermolecular interactions.

Physical Properties

The physical properties of this compound are summarized in the table below. The melting point has been experimentally determined, while other values are predicted based on computational models.

| Property | Value | Source |

| Appearance | Light yellow to yellow solid | [1] |

| Molecular Formula | C₁₁H₉NO₃ | [1] |

| Molecular Weight | 203.19 g/mol | [1] |

| Melting Point | 150 °C | [1] |

| Boiling Point (Predicted) | 385.4 ± 27.0 °C | [1] |

| Density (Predicted) | 1.325 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 3.72 ± 0.30 | [1] |

| Solubility | Soluble in organic solvents | [2] |

Chemical Properties

The chemical reactivity of this compound is dictated by its functional groups. The carboxylic acid moiety imparts acidic properties and can undergo typical reactions such as esterification and amidation. The quinoline ring system can participate in electrophilic substitution reactions, and the nitrogen atom possesses basic properties. Furthermore, the arrangement of the nitrogen and the carboxylic acid group allows for the chelation of metal ions.

Spectroscopic Profile

The structural features of this compound can be elucidated through various spectroscopic techniques. The following sections detail the expected spectral data based on the known characteristics of its functional groups.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring, the methoxy group, and the carboxylic acid proton.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.0 - 13.0 | Singlet (broad) | 1H | -COOH |

| ~7.0 - 8.5 | Multiplets | 5H | Aromatic protons |

| ~4.0 | Singlet | 3H | -OCH₃ |

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will display signals corresponding to the eleven carbon atoms in the molecule, with the carbonyl carbon of the carboxylic acid appearing at the downfield end of the spectrum.

| Chemical Shift (δ, ppm) | Assignment |

| ~165 - 175 | C=O (Carboxylic acid) |

| ~110 - 160 | Aromatic carbons |

| ~55 - 60 | -OCH₃ |

FT-IR Spectroscopy (Predicted)

The infrared spectrum will exhibit characteristic absorption bands for the hydroxyl, carbonyl, and carbon-oxygen bonds of the carboxylic acid group, as well as vibrations from the aromatic ring and the methoxy group.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic acid dimer) |

| ~1700 | Strong | C=O stretch (Carboxylic acid) |

| ~1600, ~1470 | Medium | C=C stretch (Aromatic ring) |

| ~1250 | Strong | C-O stretch (Carboxylic acid) |

| ~1050 | Medium | C-O stretch (Methoxy) |

Mass Spectrometry (Predicted)

Electrospray ionization mass spectrometry (ESI-MS) is expected to show the protonated molecule [M+H]⁺ at m/z 204.0655 and other adducts.

| m/z | Adduct |

| 204.0655 | [M+H]⁺ |

| 226.0475 | [M+Na]⁺ |

| 202.0510 | [M-H]⁻ |

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the established method of oxidizing a methyl group on a quinoline ring using selenium dioxide.[2] The starting material for this synthesis is 8-methoxy-2-methylquinoline.

Materials:

-

8-methoxy-2-methylquinoline

-

Selenium dioxide (SeO₂)

-

Pyridine

-

Water

-

Hydrochloric acid (HCl)

-

Ethanol

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, add 8-methoxy-2-methylquinoline (1 part by weight) and selenium dioxide (1.5 parts by weight).

-

Add a solvent system of pyridine and water (10:1 v/v).

-

Heat the mixture to reflux and maintain for approximately 5 hours.

-

After cooling the reaction mixture to room temperature, a black precipitate of selenium will form.

-

Filter off the precipitated selenium by gravity filtration.

-

Transfer the filtrate to a beaker and acidify with concentrated hydrochloric acid until the pH is acidic, leading to the precipitation of the crude product.

-

Collect the crude this compound by vacuum filtration and wash with cold water.

Purification by Recrystallization

The crude product can be purified by recrystallization from ethanol.[1]

Materials:

-

Crude this compound

-

Ethanol

Procedure:

-

Dissolve the crude product in a minimum amount of hot ethanol in an Erlenmeyer flask.

-

If colored impurities are present, add a small amount of activated charcoal and briefly boil the solution.

-

Perform a hot gravity filtration to remove the charcoal and any other insoluble impurities.

-

Allow the hot filtrate to cool slowly to room temperature to induce crystallization.

-

Further cool the flask in an ice bath to maximize the yield of crystals.

-

Collect the purified crystals by vacuum filtration, washing with a small amount of cold ethanol.

-

Dry the crystals in a vacuum oven.

Biological Activity and Mechanisms of Action

This compound belongs to the quinoline class of compounds, many of which exhibit significant biological activity. Its structure suggests potential as an antibacterial agent and as a metal chelator.

Antibacterial Mechanism of Action

Quinolone carboxylic acids are known to exert their antibacterial effects by targeting bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[3][4] These enzymes are essential for DNA replication, transcription, and repair. By inhibiting these enzymes, quinolones lead to the accumulation of double-strand DNA breaks, ultimately resulting in bacterial cell death.

Metal Chelation

The presence of the nitrogen atom in the quinoline ring and the adjacent carboxylic acid group provides a bidentate chelation site for metal ions. This ability to bind metal ions is a key feature of many quinoline derivatives and is implicated in various biological activities, including antimicrobial and anticancer effects. The chelation process can alter the bioavailability of essential metal ions for pathogens or influence cellular processes.

Conclusion

This compound is a versatile compound with a rich chemical profile and significant potential in various scientific fields. This guide has provided a detailed overview of its physical and chemical properties, along with adaptable experimental protocols for its synthesis and purification. The elucidation of its predicted spectroscopic data and the visualization of its potential biological mechanisms of action offer a solid foundation for further research and development. The information compiled herein is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development, facilitating the exploration of this promising molecule's full potential.

References

8-Methoxyquinoline-2-carboxylic acid solubility in organic solvents

An In-depth Technical Guide to the Organic Solvent Solubility of 8-Methoxyquinoline-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics of this compound in organic solvents. Due to the limited availability of specific quantitative data in public literature, this document focuses on the theoretical principles governing its solubility and provides detailed experimental protocols for its determination.

Introduction to this compound

This compound is a quinoline derivative characterized by a methoxy group at the 8-position and a carboxylic acid group at the 2-position. The quinoline core is a bicyclic aromatic system, which is largely hydrophobic.[1] The presence of the polar carboxylic acid and methoxy functional groups, however, introduces the capacity for hydrogen bonding and dipole-dipole interactions, influencing its solubility profile.[1] Understanding its solubility in various organic solvents is crucial for applications in medicinal chemistry, pharmaceutical development, and organic synthesis, as it impacts reaction kinetics, purification, and formulation.[2][3]

Theoretical Principles of Solubility

The solubility of a solid organic compound like this compound in a solvent is a thermodynamic equilibrium. This equilibrium is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[1] The process can be conceptually broken down into two main energetic considerations:

-

Crystal Lattice Energy: This is the energy required to overcome the intermolecular forces holding the solid compound together in its crystal lattice. Stronger intermolecular forces within the crystal, such as extensive hydrogen bonding or efficient crystal packing, lead to higher lattice energy and generally lower solubility.[4][5][6]

-

Solvation Energy: This is the energy released when the individual solute molecules are surrounded and stabilized by solvent molecules. Effective solvation, driven by favorable interactions like hydrogen bonding or dipole-dipole forces between the solute and solvent, promotes solubility.[4][5]

The principle of "like dissolves like" is a useful empirical rule; polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents.[1] For this compound, the carboxylic acid group can act as a hydrogen bond donor and acceptor, while the methoxy group and the quinoline nitrogen can act as hydrogen bond acceptors. Therefore, its solubility is expected to be higher in polar organic solvents capable of hydrogen bonding (e.g., alcohols) and polar aprotic solvents (e.g., DMSO, DMF).

Quantitative Solubility Data

| Solvent | Chemical Class | Polarity Index | Solubility (mg/mL) at 25°C | Solubility (mol/L) at 25°C |

| Methanol | Polar Protic | 5.1 | User Data | User Data |

| Ethanol | Polar Protic | 4.3 | User Data | User Data |

| Isopropanol | Polar Protic | 3.9 | User Data | User Data |

| Acetone | Polar Aprotic | 5.1 | User Data | User Data |

| Acetonitrile | Polar Aprotic | 5.8 | User Data | User Data |

| Dimethylformamide (DMF) | Polar Aprotic | 6.4 | User Data | User Data |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | User Data | User Data |

| Tetrahydrofuran (THF) | Polar Aprotic | 4.0 | User Data | User Data |

| Ethyl Acetate | Moderately Polar | 4.4 | User Data | User Data |

| Dichloromethane | Non-polar | 3.1 | User Data | User Data |

| Toluene | Non-polar | 2.4 | User Data | User Data |

| Hexane | Non-polar | 0.1 | User Data | User Data |

Note: Polarity Index is a relative measure. Values can vary slightly depending on the scale used.

Experimental Protocol: Thermodynamic Solubility Determination via Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.[2] It involves equilibrating an excess amount of the solid compound with the solvent over a defined period and then measuring the concentration of the dissolved substance in the resulting saturated solution.[7][8][9]

Materials and Reagents

-

This compound (solid, high purity)

-

Selected organic solvents (analytical or HPLC grade)

-

Volumetric flasks and pipettes

-

Glass vials or flasks with airtight screw caps (e.g., 2-10 mL)

-

Syringe filters (e.g., 0.22 µm or 0.45 µm, compatible with the organic solvent)

-

Syringes

Equipment

-

Analytical balance

-

Orbital shaker or rotator with temperature control

-

Centrifuge (optional)

-

Quantification instrument: High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis Spectrophotometer.[3]

Experimental Procedure

-

Preparation: Add an excess amount of solid this compound to a pre-weighed glass vial. An amount that ensures a solid phase remains after equilibration is crucial.[7]

-

Solvent Addition: Accurately add a known volume of the desired organic solvent to the vial.

-

Equilibration: Tightly seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C) and agitation speed (e.g., 300 RPM).[7] Allow the mixture to equilibrate for a sufficient duration. A period of 24 to 72 hours is typically recommended to ensure thermodynamic equilibrium is reached.[7]

-

Phase Separation: After equilibration, let the vials stand to allow the undissolved solid to settle. To separate the saturated solution (supernatant) from the excess solid, one of the following methods should be used:

-

Filtration: Carefully withdraw the supernatant using a syringe and filter it through a solvent-compatible syringe filter into a clean vial.[8] This is a critical step to remove all particulate matter.[7]

-

Centrifugation: Alternatively, centrifuge the vials at high speed to pellet the excess solid, and then carefully collect the supernatant.

-

-

Sample Preparation for Analysis: Immediately dilute an accurately measured aliquot of the clear, saturated filtrate with the appropriate solvent to a concentration within the calibrated range of the analytical instrument.

Quantification of Dissolved Compound

The concentration of this compound in the diluted filtrate can be determined using HPLC or UV-Vis spectroscopy.

-

Using HPLC:

-

Method Development: Develop a suitable HPLC method (column, mobile phase, flow rate, and detector wavelength) that provides a sharp, well-resolved peak for the compound.

-

Calibration Curve: Prepare a series of standard solutions of known concentrations of this compound in the chosen solvent.[10] Inject these standards to create a calibration curve by plotting peak area versus concentration.[10]

-

Sample Analysis: Inject the diluted filtrate and determine its concentration from the calibration curve.[10]

-

-

Using UV-Vis Spectroscopy:

-

Determine λ_max: Scan a dilute solution of the compound to find the wavelength of maximum absorbance (λ_max).

-

Calibration Curve: Prepare standard solutions of known concentrations and measure their absorbance at λ_max to create a Beer-Lambert Law calibration curve (absorbance vs. concentration).[11]

-

Sample Analysis: Measure the absorbance of the diluted filtrate and determine its concentration from the calibration curve.[11][12]

-

Calculation

The solubility (S) is calculated from the concentration of the diluted filtrate (C_diluted) and the dilution factor (DF):

S = C_diluted × DF

The result can be expressed in units such as mg/mL or mol/L.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the shake-flask solubility determination method.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Prediction of aqueous solubility of organic compounds using a quantitative structure-property relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. improvedpharma.com [improvedpharma.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Contribution of Crystal Lattice Energy on the Dissolution Behavior of Eutectic Solid Dispersions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. quora.com [quora.com]

- 8. enamine.net [enamine.net]

- 9. bioassaysys.com [bioassaysys.com]

- 10. pharmaguru.co [pharmaguru.co]

- 11. researchgate.net [researchgate.net]

- 12. Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 8-Methoxyquinoline-2-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 8-Methoxyquinoline-2-carboxylic acid, a quinoline derivative of interest in medicinal chemistry and materials science. The document details available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition. This information is crucial for the unambiguous identification, characterization, and quality control of this compound in research and development settings.

Core Spectroscopic Data

Table 1: Mass Spectrometry Data

Mass spectrometry of this compound is a primary tool for confirming its molecular weight and elemental composition. The predicted data below indicates the expected mass-to-charge ratios (m/z) for various adducts that can be observed.

| Adduct | Predicted m/z |

| [M+H]⁺ | 204.06552 |

| [M+Na]⁺ | 226.04746 |

| [M-H]⁻ | 202.05096 |

| [M+NH₄]⁺ | 221.09206 |

| [M+K]⁺ | 242.02140 |

| [M]⁺ | 203.05769 |

| [M]⁻ | 203.05879 |

Data sourced from PubChem.[1]

Table 2: Predicted ¹H NMR Spectral Data

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the quinoline ring system, the methoxy group, and the carboxylic acid proton. The predicted chemical shifts (δ) are presented below.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| Quinoline H (C3-H) | 8.2 - 8.4 | Doublet (d) |

| Quinoline H (C4-H) | 7.9 - 8.1 | Doublet (d) |

| Quinoline H (C5-H) | 7.6 - 7.8 | Triplet (t) |

| Quinoline H (C6-H) | 7.3 - 7.5 | Triplet (t) |

| Quinoline H (C7-H) | 7.0 - 7.2 | Doublet (d) |

| Methoxy (-OCH₃) | 3.9 - 4.1 | Singlet (s) |

| Carboxylic Acid (-COOH) | 12.0 - 14.0 | Broad Singlet (br s) |

Table 3: Predicted ¹³C NMR Spectral Data

The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule. The predicted chemical shifts are listed below.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Carboxylic Acid (C=O) | 165 - 175 |

| Quinoline C (C8a) | 155 - 160 |

| Quinoline C (C2) | 148 - 152 |

| Quinoline C (C8) | 140 - 145 |

| Quinoline C (C4a) | 138 - 142 |

| Quinoline C (C4) | 130 - 135 |

| Quinoline C (C6) | 125 - 130 |

| Quinoline C (C5) | 120 - 125 |

| Quinoline C (C7) | 115 - 120 |

| Quinoline C (C3) | 110 - 115 |

| Methoxy (-OCH₃) | 55 - 60 |

Table 4: Infrared (IR) Spectroscopy Data

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| O-H Stretch (Carboxylic Acid) | 3300 - 2500 | Strong, Broad |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |

| C-H Stretch (Aliphatic) | 3000 - 2850 | Medium |

| C=O Stretch (Carboxylic Acid) | 1710 - 1680 | Strong |

| C=C Stretch (Aromatic) | 1600 - 1450 | Medium |

| C-O Stretch (Ether & Acid) | 1300 - 1000 | Strong |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below. These protocols are based on standard practices for the analysis of quinoline carboxylic acids and can be adapted based on the available instrumentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

-

Weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). DMSO-d₆ is often preferred for carboxylic acids to ensure solubility and observation of the acidic proton.

-

Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Acquisition:

-

A standard ¹H NMR spectrum should be acquired on a 400 MHz or higher field spectrometer.

-

Typical parameters include a spectral width of 0-16 ppm, a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

3. ¹³C NMR Acquisition:

-

A proton-decoupled ¹³C NMR spectrum should be acquired.

-

A wider spectral width (e.g., 0-220 ppm) is necessary.

-

A larger number of scans will be required compared to ¹H NMR to obtain adequate signal intensity.

Infrared (IR) Spectroscopy

1. Sample Preparation:

-

For solid-state analysis, the sample can be prepared as a KBr (potassium bromide) pellet. A small amount of the sample is ground with dry KBr and pressed into a thin, transparent disk.

-

Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a small amount of the solid sample directly on the ATR crystal.

2. Data Acquisition:

-

The spectrum should be recorded over the mid-IR range (typically 4000-400 cm⁻¹).

-

A background spectrum of the empty sample compartment (or the KBr pellet without the sample) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

1. Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Further dilution may be necessary depending on the sensitivity of the instrument.

2. Data Acquisition (Electrospray Ionization - ESI):

-

ESI is a suitable ionization technique for this polar molecule.

-

The analysis can be performed in both positive and negative ion modes to observe protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecules, respectively, as well as other adducts.

-

The mass spectrometer should be calibrated, and data acquired over an appropriate m/z range (e.g., 50-500 amu).

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: A flowchart illustrating the key stages of spectroscopic analysis.

This guide serves as a foundational resource for the spectroscopic characterization of this compound. For definitive structural confirmation, it is recommended to acquire experimental data and perform a thorough analysis, including two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) for complete assignment of proton and carbon signals.

References

The Rising Potential of 8-Methoxyquinoline-2-Carboxylic Acid Derivatives in Therapeutic Research

A Technical Guide for Researchers and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a multitude of biologically active compounds.[1] Its versatile bicyclic aromatic nature allows for extensive functionalization, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2] This technical guide focuses on a specific, promising subclass: derivatives of 8-methoxyquinoline-2-carboxylic acid. We delve into their synthesis, biological activities, and the experimental protocols used for their evaluation, providing a comprehensive resource for researchers in the field.

Synthesis of 8-Methoxyquinoline-2-Carboxamide Derivatives

A key strategy in developing biologically active agents from the this compound core involves its derivatization into amides. A recently developed synthetic route involves coupling the core structure with various 5-substituted-1,3,4-thiadiazol-2-amine moieties. This approach, which utilizes an active substructure combination method, has yielded a series of novel compounds with notable biological activity.[3] The general synthesis procedure is outlined below.

General Synthetic Protocol:

The synthesis of this compound is a foundational step.[3] This intermediate is then activated, typically by converting the carboxylic acid to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The subsequent and final step is the coupling of the activated 8-methoxyquinoline-2-carbonyl chloride with a desired amine, such as a substituted 2-amino-1,3,4-thiadiazole, in the presence of a base to yield the final carboxamide derivative.[3]

Caption: General synthesis workflow for 8-methoxyquinoline-2-carboxamide derivatives.

Biological Activity of Derivatives

Recent studies have focused primarily on the antibacterial properties of 8-methoxyquinoline-2-carboxamide derivatives. These compounds have been evaluated for their efficacy against a panel of pathogenic bacteria.

Antibacterial Activity

A series of novel 8-methoxyquinoline-2-carboxamides incorporating a 1,3,4-thiadiazole moiety were screened for their in-vitro antibacterial activity against three Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis, Bacillus proteus) and three Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae). The results indicated that several of the synthesized compounds exhibited moderate to good antibacterial efficacy when compared to the reference drug, Chloromycin.[3]

Table 1: Minimum Inhibitory Concentration (MIC) of 8-Methoxyquinoline-2-Carboxamide Derivatives

| Compound ID | Substituent (R) on Thiadiazole Ring | S. aureus (μg/mL) | B. subtilis (μg/mL) | B. proteus (μg/mL) | E. coli (μg/mL) | P. aeruginosa (μg/mL) | K. pneumoniae (μg/mL) |

| 6a | -H | >50 | >50 | >50 | >50 | >50 | >50 |

| 6b | -CH₃ | 25 | 12.5 | 25 | 25 | 50 | 50 |

| 6c | -C₂H₅ | 12.5 | 12.5 | 25 | 25 | 25 | 50 |

| 6d | -Cl | 6.25 | 6.25 | 12.5 | 12.5 | 25 | 25 |

| 6e | -Br | 6.25 | 12.5 | 12.5 | 12.5 | 25 | 25 |

| 6f | -F | 12.5 | 12.5 | 25 | 25 | 50 | 50 |

| 6g | -OCH₃ | 25 | 25 | 50 | 50 | >50 | >50 |

| Chloromycin | (Reference) | 3.12 | 3.12 | 6.25 | 6.25 | 12.5 | 12.5 |

Data synthesized from the findings reported in the literature.[3]

The structure-activity relationship (SAR) analysis revealed that the introduction of electron-withdrawing groups, particularly halogens like chlorine (-Cl) and bromine (-Br), on the 1,3,4-thiadiazole ring tended to enhance antibacterial activity. Compound 6d , featuring a chloro-substituent, demonstrated the most promising broad-spectrum activity.[3]

Potential Anticancer Activity and Signaling Pathways

While direct anticancer studies on this compound derivatives are limited, the broader quinoline class is well-documented for its potent antitumor activities.[4] Many quinoline derivatives exert their effects by targeting critical intracellular signaling pathways that are commonly dysregulated in cancer, such as the PI3K/Akt/mTOR pathway.[1][4][5]

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival.[1] Its aberrant activation is a hallmark of many cancers, making it a prime therapeutic target.[5] Quinoline-based compounds have been developed as inhibitors of key kinases within this cascade, such as PI3K, Akt, and mTOR, thereby blocking downstream signaling and suppressing tumor growth.[4]

Caption: The PI3K/Akt/mTOR pathway, a key target for anticancer quinoline derivatives.

Key Experimental Protocols

Standardized methodologies are crucial for evaluating the biological activity of novel compounds, ensuring data is reproducible and comparable. Below are detailed protocols for antibacterial screening and cytotoxicity assessment.

Protocol 1: Antibacterial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[6]

-

Preparation of Bacterial Inoculum:

-

From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

-

Transfer colonies into a tube containing sterile saline or broth.

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Compound Preparation:

-

Prepare a stock solution of each test compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).[6]

-

Perform serial two-fold dilutions of the compounds in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth).

-

-

Inoculation and Incubation:

-

Add the prepared bacterial inoculum to each well of the microtiter plate.

-

Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

-

Seal the plate and incubate at 37°C for 18-24 hours.

-

-

Data Analysis:

-

After incubation, visually inspect the plates for bacterial growth (turbidity).

-

The MIC is the lowest concentration of the compound at which no visible growth is observed.

-

Protocol 2: Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[7]

-

Cell Seeding:

-

Seed cancer cells (e.g., MCF-7, A549) in a 96-well flat-bottom plate at a density of 2 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium.[8]

-

Incubate the plate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compounds in culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

-

Include a vehicle control (cells treated with medium containing the same amount of solvent, e.g., DMSO) and an untreated control (cells in medium only).[7]

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[9]

-

-

MTT Incubation:

-

Add 10-20 µL of a 5 mg/mL MTT solution to each well.[7]

-

Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization and Measurement:

-

Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.[7]

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background absorbance.[7]

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the untreated control.

-

Plot cell viability against compound concentration to determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).[8]

-

Conclusion and Future Directions

Derivatives of this compound represent a promising scaffold for the development of new therapeutic agents. The current body of research highlights their potential as antibacterial agents, with clear structure-activity relationships pointing toward avenues for optimization. While direct evidence for anticancer activity is still emerging, the well-established role of the broader quinoline family as inhibitors of critical cancer-related signaling pathways, such as PI3K/Akt/mTOR, provides a strong rationale for their investigation in oncology. Future research should focus on expanding the library of these derivatives, conducting comprehensive screening against a wider range of bacterial strains and cancer cell lines, and elucidating their precise mechanisms of action to unlock their full therapeutic potential.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. New quinoline/chalcone hybrids as anti-cancer agents: Design, synthesis, and evaluations of cytotoxicity and PI3K inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New quinoline/chalcone hybrids as anti-cancer agents: Design, synthesis, and evaluations of cytotoxicity and PI3K inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Therapeutic Revolution: A Technical Guide to the Discovery and History of Quinoline Carboxylic Acids

Authored for Researchers, Scientists, and Drug Development Professionals

The quinoline-4-carboxylic acid scaffold represents a cornerstone in medicinal chemistry, forming the structural basis for a powerful class of synthetic antibacterial agents known as the quinolones.[1] This guide provides a comprehensive overview of the historical milestones, pivotal discoveries, and scientific evolution of these compounds, from their serendipitous discovery to their development into broad-spectrum therapeutic agents.

A Serendipitous Beginning: The Dawn of the Quinolone Era

The history of quinolone antibiotics began unexpectedly in 1962 during the synthesis of the antimalarial drug chloroquine. George Lesher and his colleagues at the Sterling-Winthrop Research Institute isolated a byproduct with modest antibacterial activity.[2] This compound, a naphthyridine derivative, was named nalidixic acid and became the progenitor of the entire quinolone class.[2][3] Initially introduced for the treatment of urinary tract infections (UTIs) caused by Gram-negative bacteria, nalidixic acid's utility was limited by its narrow spectrum of activity and the rapid development of bacterial resistance.[2][4]

The following decade saw the introduction of other first-generation quinolones, such as pipemidic acid and oxolinic acid, which offered only marginal improvements over nalidixic acid.[2] A significant breakthrough occurred in the 1980s with the discovery that the addition of a fluorine atom at the 6-position and a piperazine ring at the 7-position dramatically enhanced antibacterial potency and expanded the spectrum of activity.[3] This led to the development of the second-generation quinolones, known as fluoroquinolones, with norfloxacin and the highly successful ciprofloxacin being key examples.[2][3] These agents demonstrated potent activity against a wide range of Gram-negative pathogens, including Pseudomonas aeruginosa, and also gained activity against some Gram-positive bacteria.[3][5] Subsequent generations have further refined the structure to enhance Gram-positive and anaerobic coverage.[2]

Below is a diagram illustrating the key historical developments in the evolution of quinolone antibiotics.

Mechanism of Action: Targeting Bacterial DNA Replication

Quinolone antibiotics are bactericidal agents that exert their effect by inhibiting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[6][7][8] These enzymes are crucial for managing the topological state of DNA during replication, transcription, and repair.[7]

-

DNA Gyrase: Primarily in Gram-negative bacteria, DNA gyrase introduces negative supercoils into the bacterial chromosome, a process vital for initiating DNA replication.[8][9]

-

Topoisomerase IV: In Gram-positive bacteria, topoisomerase IV is the main target. Its primary role is to separate the interlinked daughter chromosomes following a round of replication.[9]

Quinolones bind to the enzyme-DNA complex, stabilizing it and trapping the enzyme on the DNA.[6][9] This action converts these essential enzymes into cellular toxins that create permanent double-stranded breaks in the bacterial chromosome, ultimately leading to the arrest of DNA synthesis and cell death.[6][7] Eukaryotic cells lack DNA gyrase and possess a type II topoisomerase that is significantly less susceptible to quinolone action, providing the basis for their selective toxicity.[2]

The diagram below illustrates the inhibitory action of quinolones on bacterial DNA replication.

Quantitative Comparison of Antibacterial Activity

The evolution from first-generation quinolones to second-generation fluoroquinolones resulted in a dramatic increase in potency and a broadening of the antibacterial spectrum. This is quantitatively demonstrated by comparing the Minimum Inhibitory Concentrations (MIC) of nalidixic acid and ciprofloxacin against various bacterial pathogens. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Bacterial Species | Type | Nalidixic Acid MIC (mg/L) | Ciprofloxacin MIC (mg/L) |

| Escherichia coli | Gram-negative | 4 - 16 | 0.004 - 0.015 |

| Pseudomonas aeruginosa | Gram-negative | >128 | 0.016 - 2 |

| Haemophilus influenzae | Gram-negative | 0.5 - 4 | 0.004 - 0.016 |

| Staphylococcus aureus | Gram-positive | 64 - >256 | 0.12 - 2 |

| Streptococcus pneumoniae | Gram-positive | >128 | 0.25 - 4 |

| Neisseria gonorrhoeae | Gram-negative | 0.25 - 2 | 0.001 - 0.004 |

Data compiled from multiple sources for illustrative comparison.[5][10][11] Actual values can vary by strain.

Experimental Protocols

Representative Synthesis: The Gould-Jacobs Reaction for Nalidixic Acid

Nalidixic acid, though technically a naphthyridine, is synthesized via principles applicable to many quinolones. A common synthetic route involves the Gould-Jacobs reaction.[12][13]

Objective: To synthesize the core ring structure of nalidixic acid.

Materials:

-

2-amino-6-methylpyridine

-

Diethyl ethoxymethylenemalonate (DEEM)

-

High-boiling point solvent (e.g., Dowtherm A)

-

Sodium hydroxide (NaOH) solution

-

Hydrochloric acid (HCl)

-

Ethyl iodide

-

Potassium hydroxide (KOH)

-

Ethanol

Procedure:

-

Condensation: React 2-amino-6-methylpyridine with diethyl ethoxymethylenemalonate. This mixture is heated, causing the elimination of ethanol to form an intermediate adduct.[13]

-

Cyclization: The intermediate is heated to a high temperature (approx. 250°C) in a solvent like Dowtherm A. This induces thermal cyclization to form the ethyl ester of 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid.[13]

-

Hydrolysis: The resulting ester is saponified by heating with an aqueous solution of sodium hydroxide. This hydrolyzes the ester to the corresponding carboxylic acid salt.[13]

-

Acidification: The reaction mixture is cooled and acidified with hydrochloric acid to precipitate the free acid (4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid). The solid is filtered and dried.

-

Alkylation: The acid is then alkylated with ethyl iodide in the presence of a base like potassium hydroxide in an alcoholic solvent. This step adds the ethyl group to the nitrogen at position 1, yielding nalidixic acid.[13]

-

Purification: The final product is purified by recrystallization.

The following workflow diagram illustrates the key stages in this synthesis.

Biological Evaluation: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized assay used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[14]

Objective: To determine the lowest concentration of a quinolone carboxylic acid that inhibits the visible growth of a target bacterium.

Materials:

-

96-well microtiter plate

-

Test compound (e.g., Ciprofloxacin) stock solution

-

Bacterial isolate (e.g., E. coli ATCC 25922)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

0.5 McFarland standard

-

Sterile saline or broth for inoculum preparation

-

Incubator (35-37°C)

-

Micropipettes and sterile tips

Procedure:

-

Antimicrobial Preparation: Prepare serial two-fold dilutions of the test compound in CAMHB directly in the 96-well plate. Typically, 50-100 µL of each concentration is added to the wells, leaving the last column for a growth control (no drug).[14]

-

Inoculum Preparation: Prepare a bacterial suspension from a fresh culture (18-24 hours old) in sterile saline or broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

-

Inoculum Dilution: Dilute the standardized suspension so that after inoculation, each well contains a final concentration of approximately 5 x 10⁵ CFU/mL.[14]

-

Inoculation: Inoculate each well of the microtiter plate (containing the antimicrobial dilutions and the growth control) with a standardized volume of the diluted bacterial suspension.

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours under ambient atmospheric conditions.

-

Result Interpretation: After incubation, examine the plate for visible bacterial growth (turbidity). The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.[14]

Conclusion

The discovery of quinoline carboxylic acids, initiated by the chance finding of nalidixic acid, has led to the development of a critically important class of broad-spectrum antibiotics. Through systematic medicinal chemistry efforts, particularly the introduction of the fluorine atom, the initial scaffold was transformed into highly potent fluoroquinolones that have been indispensable in treating a wide array of bacterial infections. Understanding their history, mechanism of action, and the methods for their synthesis and evaluation remains fundamental for professionals in the ongoing battle against infectious diseases and the development of the next generation of antimicrobial agents.

References

- 1. benchchem.com [benchchem.com]

- 2. Quinolone antibiotic - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Quinolones: Historical development and use | Infection Update [infectweb.com]

- 5. The in-vitro activity of ciprofloxacin compared with that of norfloxacin and nalidixic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. microbiologyresearch.org [microbiologyresearch.org]

- 8. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. journals.asm.org [journals.asm.org]

- 11. Comparison of the Effect of Ciprofloxacin and Nalidixic Acid in the Infection of Different Parts of the Urinary Tract | Shahroud Journal of Medical Sciences [sjms.shmu.ac.ir]

- 12. nbinno.com [nbinno.com]

- 13. Nalidixic acid synthesis - chemicalbook [chemicalbook.com]

- 14. microbe-investigations.com [microbe-investigations.com]

8-Methoxyquinoline-2-carboxylic Acid: A Comprehensive Technical Guide for Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Methoxyquinoline-2-carboxylic acid is a heterocyclic compound belonging to the quinoline class of molecules. The quinoline scaffold is a prominent feature in a wide array of natural products and synthetic compounds with diverse and potent pharmacological activities.[1][2] This technical guide provides an in-depth overview of this compound and its pivotal role in medicinal chemistry, summarizing its synthesis, potential therapeutic applications, and the underlying mechanisms of action. The information is curated to be a valuable resource for researchers and professionals engaged in drug discovery and development.

Synthesis of this compound

The synthesis of this compound can be approached through several established methods for quinoline synthesis. A common and effective strategy involves a multi-step process starting from readily available precursors. One plausible route is the Doebner-von Miller reaction, which is a classic method for synthesizing quinolines from anilines and α,β-unsaturated carbonyl compounds.[1][3] Alternatively, the oxidation of a precursor like 8-methoxy-2-methylquinoline offers a direct route to the desired carboxylic acid.[4][5]

Experimental Protocol: Synthesis via Oxidation of 8-Methoxy-2-methylquinoline

This protocol outlines the synthesis of this compound from 8-methoxy-2-methylquinoline.

Materials:

-

8-methoxy-2-methylquinoline

-

Selenium dioxide (SeO₂)

-

Dioxane

-

Water

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Hydrochloric acid (HCl) (concentrated)

-

Ethyl acetate

-

Magnesium sulfate (MgSO₄)

-